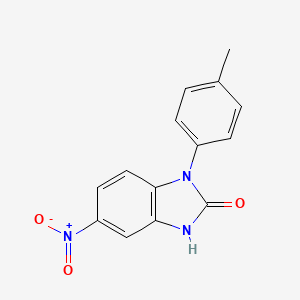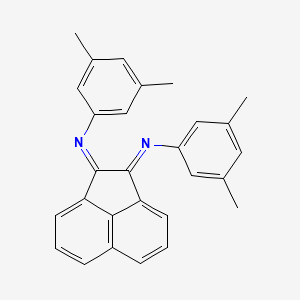
4-Formyl-3-hydroxyphenyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-3-hydroxyphenyl dihydrogen phosphate is an organic compound with the molecular formula C7H7O6P It is characterized by the presence of a formyl group, a hydroxyl group, and a dihydrogen phosphate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-3-hydroxyphenyl dihydrogen phosphate typically involves the phosphorylation of 4-formyl-3-hydroxyphenol. This can be achieved through the reaction of 4-formyl-3-hydroxyphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dihydrogen phosphate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include the careful control of reactant concentrations, temperature, and reaction time to achieve high purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-3-hydroxyphenyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 4-Carboxy-3-hydroxyphenyl dihydrogen phosphate.
Reduction: 4-Hydroxymethyl-3-hydroxyphenyl dihydrogen phosphate.
Substitution: Various substituted phenyl dihydrogen phosphates depending on the nucleophile used.
Scientific Research Applications
4-Formyl-3-hydroxyphenyl dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme kinetics and as a substrate for phosphatase enzymes.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 4-Formyl-3-hydroxyphenyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes. The dihydrogen phosphate group can mimic the natural phosphate group in biological systems, allowing the compound to act as a competitive inhibitor of phosphatase enzymes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
- 4-Formyl-3-hydroxyphenyl phosphate
- 4-Formyl-3-hydroxyphenyl monohydrogen phosphate
- 4-Formyl-3-hydroxyphenyl triphosphate
Comparison: 4-Formyl-3-hydroxyphenyl dihydrogen phosphate is unique due to its specific substitution pattern and the presence of both formyl and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the dihydrogen phosphate group provides enhanced solubility in aqueous media and increased binding affinity to phosphate-recognizing enzymes.
Properties
CAS No. |
189348-30-9 |
|---|---|
Molecular Formula |
C7H7O6P |
Molecular Weight |
218.10 g/mol |
IUPAC Name |
(4-formyl-3-hydroxyphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C7H7O6P/c8-4-5-1-2-6(3-7(5)9)13-14(10,11)12/h1-4,9H,(H2,10,11,12) |
InChI Key |
OTWAIKAXZGWIOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OP(=O)(O)O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
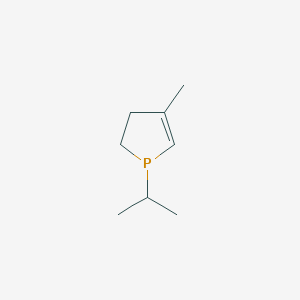
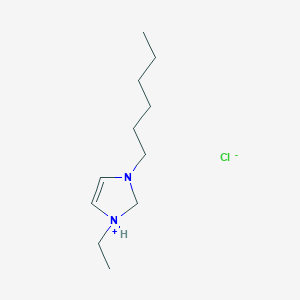
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)
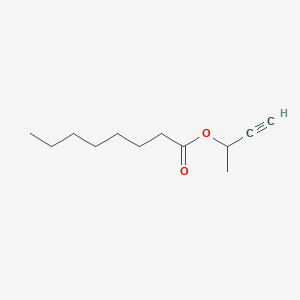


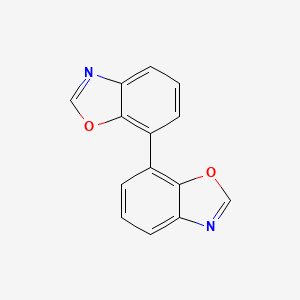

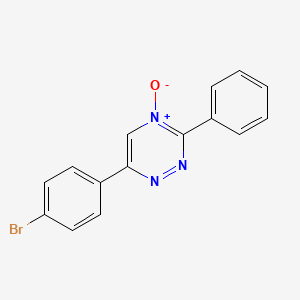
![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-methylamino]propan-1-one;hydrochloride](/img/structure/B14248525.png)
